molecular formula C22H31NO5 B1442255 3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester CAS No. 692778-49-7

3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester

Cat. No. B1442255
CAS RN: 692778-49-7
M. Wt: 389.5 g/mol
InChI Key: RCEHOHBPJZEWPH-UHFFFAOYSA-N
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Description

3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester is a useful research compound. Its molecular formula is C22H31NO5 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Building Blocks in Organic Synthesis

  • A study described the use of a 2-oxo-1,3-oxazolidine-4-carboxylic acid derivative, which is structurally similar to the compound , for constructing pseudopeptide foldamers. This study highlighted its potential as a robust template for various applications, including drug design and biomaterials (Tomasini et al., 2003).

Synthesis of Amino Acid Derivatives

  • Research on the synthesis of unsaturated β-amino acid derivatives utilized lithium (α-methylbenzyl)allylamide and tert-butyl hex-2,4-dienoate, indicating the compound's relevance in synthesizing biologically important molecules (Davies et al., 1997).

Applications in Medicinal Chemistry

  • A study on the synthesis of D-ribo-phytosphingosine, an important lipid molecule, utilized a structurally related oxazolidine compound, demonstrating its application in complex organic syntheses relevant to medicinal chemistry (Lombardo et al., 2006).

Material Science and Analytical Chemistry

  • In analytical chemistry, certain oxazolidine derivatives have been used as fluorescence derivatization reagents for alcohols, showcasing their utility in advanced analytical methods (Yamaguchi et al., 1987).

properties

IUPAC Name

tert-butyl 3-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)-4-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-6-15(2)18(13-19(24)28-22(3,4)5)20(25)23-17(14-27-21(23)26)12-16-10-8-7-9-11-16/h7-11,15,17-18H,6,12-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEHOHBPJZEWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698797
Record name tert-Butyl 3-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)-4-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)-4-methylhexanoate

CAS RN

692778-49-7
Record name tert-Butyl 3-(4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl)-4-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester
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3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester
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3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester
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3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester
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3-(4-Benzyl-2-oxo-oxazolidine-3-carbonyl)-4-methyl-hexanoic acid tert-butyl ester

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